molecular formula C12H27BrMgOSi B1387571 6-(tert-Butyldimethylsiloxy)hexylmagnesium bromide, 0.50 M in 2-MeTHF CAS No. 267898-36-2

6-(tert-Butyldimethylsiloxy)hexylmagnesium bromide, 0.50 M in 2-MeTHF

Cat. No.: B1387571
CAS No.: 267898-36-2
M. Wt: 319.64 g/mol
InChI Key: XZXZXLLZXIUWFP-UHFFFAOYSA-M
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H27OSi.BrH.Mg/c1-7-8-9-10-11-13-14(5,6)12(2,3)4;;/h1,7-11H2,2-6H3;1H;/q;;+1/p-1 . This indicates that the compound contains a silicon atom bonded to a tert-butyl group and a dimethyl group, an oxygen atom bonded to a hexyl group, and a magnesium atom bonded to a bromine atom.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The shipping temperature is room temperature .

Safety and Hazards

This compound is associated with several hazard statements including H225, H302, H314, H315, H319, H335, H351 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Properties

IUPAC Name

magnesium;tert-butyl-hexoxy-dimethylsilane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27OSi.BrH.Mg/c1-7-8-9-10-11-13-14(5,6)12(2,3)4;;/h1,7-11H2,2-6H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXZXLLZXIUWFP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCC[CH2-].[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27BrMgOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(tert-Butyldimethylsiloxy)hexylmagnesium bromide, 0.50 M in 2-MeTHF
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6-(tert-Butyldimethylsiloxy)hexylmagnesium bromide, 0.50 M in 2-MeTHF
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6-(tert-Butyldimethylsiloxy)hexylmagnesium bromide, 0.50 M in 2-MeTHF
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6-(tert-Butyldimethylsiloxy)hexylmagnesium bromide, 0.50 M in 2-MeTHF
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6-(tert-Butyldimethylsiloxy)hexylmagnesium bromide, 0.50 M in 2-MeTHF
Reactant of Route 6
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6-(tert-Butyldimethylsiloxy)hexylmagnesium bromide, 0.50 M in 2-MeTHF

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